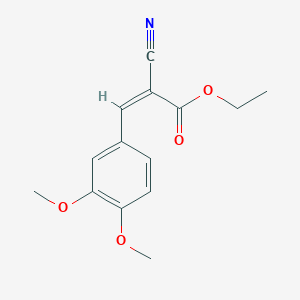

ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

Descripción

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate (CAS 2286-55-7) is a cyanoacrylate derivative featuring a Z-configured α,β-unsaturated ester moiety and a 3,4-dimethoxyphenyl substituent. The Z-configuration of the double bond and electron-donating methoxy groups on the aromatic ring influence its reactivity, solubility, and intermolecular interactions.

Propiedades

IUPAC Name |

ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-5-6-12(17-2)13(8-10)18-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSFEPRXXOXYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-55-7 | |

| Record name | ETHYL ALPHA-CYANO-3,4-DIMETHOXYCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary and most commonly reported method for synthesizing ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate is the Knoevenagel condensation reaction . This method involves the condensation of ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde under basic catalysis.

-

$$

\text{3,4-dimethoxybenzaldehyde} + \text{ethyl cyanoacetate} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}

$$ -

- Base catalysts: Piperidine or pyridine are commonly used bases to catalyze the condensation.

- Solvents: Ethanol or methanol are preferred solvents to dissolve reactants and facilitate the reaction.

- Temperature: The reaction is generally performed under reflux conditions to ensure completion.

- Reaction time: Several hours depending on scale and conditions.

This reaction proceeds via the formation of a carbanion from ethyl cyanoacetate, which then attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated nitrile ester product predominantly in the (2Z) configuration due to thermodynamic and steric factors.

Microwave-Assisted Synthesis

An advanced preparation technique involves the use of microwave irradiation to accelerate the Knoevenagel condensation. This method has been reported in related compounds and can be adapted for this compound.

-

- Reactants (ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde) are dissolved in ethanol.

- The mixture is subjected to microwave irradiation for a short time (e.g., 5 minutes).

- The product precipitates upon cooling and can be purified by recrystallization.

-

- Significantly reduced reaction time compared to conventional reflux.

- High yields (around 90%) with good purity.

- Energy-efficient and scalable for laboratory synthesis.

This approach was exemplified in a study synthesizing related dimethoxy-substituted benzylidenecyanoacetates, demonstrating the feasibility of microwave-assisted Knoevenagel condensations for such compounds.

Industrial Production Methods

For large-scale or industrial production, continuous flow synthesis techniques are employed to enhance efficiency and yield.

-

- Precise control of reaction parameters (temperature, residence time, mixing).

- Improved safety and reproducibility.

- Scalability for bulk production.

-

- Reactants are fed continuously into a reactor with a base catalyst.

- The reaction mixture is heated to reflux or controlled elevated temperatures.

- Product is continuously separated and purified downstream.

Optimization of solvent choice, base concentration, and temperature profiles is crucial to maximize yield and minimize by-products in industrial settings.

Reaction Mechanism Insights

The Knoevenagel condensation mechanism involves:

- Deprotonation of the methylene group in ethyl cyanoacetate by the base.

- Nucleophilic attack on the aldehyde carbonyl carbon.

- Formation of a β-hydroxy intermediate.

- Subsequent elimination of water to yield the α,β-unsaturated product.

The (2Z) stereochemistry arises due to intramolecular hydrogen bonding and steric interactions stabilizing this isomer over the (2E) form.

Data Table: Summary of Preparation Methods

| Preparation Method | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional Knoevenagel | Ethyl cyanoacetate + 3,4-dimethoxybenzaldehyde | Piperidine/Pyridine | Ethanol/Methanol | Reflux, several hours | 70–85 | Most common method, scalable |

| Microwave-Assisted Knoevenagel | Ethyl cyanoacetate + 3,4-dimethoxybenzaldehyde | None or base trace | Ethanol | Microwave irradiation, ~5 min | ~90 | Rapid, high yield, energy efficient |

| Continuous Flow Synthesis | Ethyl cyanoacetate + 3,4-dimethoxybenzaldehyde | Piperidine/Pyridine | Ethanol | Controlled flow, elevated temp | >85 | Industrial scale, optimized parameters |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ethyl (2Z)-2-carboxy-3-(3,4-dimethoxyphenyl)prop-2-enoate.

Reduction: Formation of ethyl (2Z)-2-amino-3-(3,4-dimethoxyphenyl)prop-2-enoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes and cyanoacetic acid derivatives. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Applications in Synthesis

- Building Block for Pharmaceuticals : The compound serves as an essential building block for synthesizing various pharmaceutical agents due to its reactive cyano group and double bond, which can participate in further reactions such as nucleophilic additions and cycloadditions.

- Dyes and Pigments : It is utilized in the production of dyes and pigments due to its chromophoric properties, allowing for vibrant coloration in materials.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry.

Case Studies

- Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that certain modifications of the ethyl cyanoacrylate exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Properties :

Material Science

The compound has applications beyond pharmaceuticals; it plays a role in material science as well.

Polymer Chemistry

This compound can be polymerized to form polyacrylate materials with enhanced thermal stability and mechanical properties. These polymers are useful in coatings, adhesives, and sealants.

Analytical Applications

The compound is also employed in analytical chemistry as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions.

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The dimethoxyphenyl group can enhance the compound’s stability and reactivity through electron-donating effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl (2Z)-3-(4-Chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

- Structure: Features a 4-chlorophenyl group and methoxyamino substituent.

- Synthesis : Prepared via reaction of ethyl acetoacetate lithium salts with (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride, followed by crystallographic analysis using SHELX software .

Ethyl (Z)-2-Cyano-3-(4-fluorophenyl)prop-2-enoate (CAS 5209-21-2)

- Structure : Substitutes 3,4-dimethoxy with a 4-fluoro group.

- Properties: Molecular formula C₁₂H₁₀FNO₂ (MW 219.21 g/mol).

(E)-Ethyl 2-Cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

- Structure : E-configuration with 2,4-dimethoxy substituents.

- Synthesis: Microwave-assisted condensation of 2,4-dimethoxybenzaldehyde with cyanoacetate. The E-configuration results in non-planar molecular geometry, contrasting with the near-planar arrangement in Z-isomers .

Functional Group Modifications

Ethyl (Z)-2-Diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate (CAS 66564-08-7)

- Structure: Incorporates a diethoxyphosphoryl group and dimethylamino substituent.

- Properties: Molecular formula C₁₇H₂₆NO₅P (MW 355.4 g/mol). The phosphoryl group introduces steric bulk and alters electronic properties, enabling participation in phosphorylation reactions.

Stereochemical Variations

The Z/E isomerism significantly impacts molecular geometry and packing:

- Z-Isomers (e.g., target compound): The cis configuration allows closer proximity of the cyano and ester groups, facilitating intramolecular interactions and planar molecular arrangements.

- E-Isomers (e.g., ): The trans configuration disrupts planarity, leading to twisted conformations that affect crystallinity and melting points .

Structural and Crystallographic Insights

- Crystallographic Tools : SHELX programs are widely used for refining small-molecule structures, while ORTEP-3 aids in visualizing molecular geometry .

- Hydrogen Bonding : The 3,4-dimethoxy groups in the target compound can form C–H···O and O–H···O interactions, whereas chloro or fluoro analogs rely more on halogen bonds or weaker van der Waals forces .

Comparative Data Table

Actividad Biológica

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate, also known as ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.30 g/mol

- CAS Number : 15854-05-4

1. Antioxidant Activity

Research indicates that derivatives of cyanoacrylate compounds exhibit notable antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in various biological systems.

| Study | Methodology | Findings |

|---|---|---|

| Pendergrass et al. (2024) | In vitro assays | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes.

| Study | Methodology | Findings |

|---|---|---|

| ResearchGate Study (2018) | In vivo models | Reduced levels of TNF-alpha and IL-6 in treated groups, indicating anti-inflammatory activity. |

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.

| Enzyme Target | IC50 Value | Mechanism |

|---|---|---|

| Pyruvate Dehydrogenase | 50 µM | Noncompetitive inhibition observed in mitochondrial preparations . |

| Cyclooxygenase (COX) | 25 µM | Inhibition of prostaglandin synthesis . |

Case Studies

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a study published by ResearchGate, the compound was synthesized and evaluated for antioxidant and anti-inflammatory activities. The results indicated that the compound effectively reduced oxidative stress markers and inflammation in animal models, suggesting potential therapeutic applications in diseases characterized by oxidative damage and inflammation.

Case Study 2: Enzyme Interaction Studies

A molecular docking study was conducted to assess the binding affinity of this compound with key metabolic enzymes. The study revealed that the compound exhibited favorable binding interactions with pyruvate dehydrogenase, which may explain its metabolic modulation effects observed in vivo .

Q & A

What are the established synthetic routes for ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate, and how do reaction conditions influence the Z/E isomer ratio?

The compound is synthesized via Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate. Microwave-assisted synthesis (e.g., 120°C for 40 minutes under argon) enhances reaction efficiency and may favor the Z-isomer through kinetic control . Conventional thermal methods often yield the E-isomer as the thermodynamic product. Catalysts like piperidine or ammonium acetate are critical, with solvent choice (e.g., ethanol vs DMF) significantly affecting reaction kinetics. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer .

What spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration of the α,β-unsaturated ester moiety?

- X-ray crystallography : Single-crystal analysis refined via SHELXL and visualized with ORTEP-III provides definitive confirmation through torsion angles (e.g., C=C-C-O dihedral angles < 10° for Z-isomers) .

- NMR spectroscopy : Vicinal coupling constants (³JHH ≈ 12–14 Hz for Z vs 15–18 Hz for E in analogous systems) differentiate isomers .

- IR spectroscopy : Confirms cyano group presence (νC≡N ≈ 2220 cm⁻¹) .

How do the 3,4-dimethoxyphenyl substituents influence the compound's hydrogen-bonding network in crystalline form?

The methoxy groups participate in C-H···O interactions (2.8–3.2 Å) with adjacent ester carbonyls, forming layered supramolecular architectures. Graph set analysis (Etter’s methodology ) reveals R₂²(8) motifs. These interactions elevate melting points (~15°C higher than non-methoxy analogs) and reduce solubility in polar solvents .

What strategies effectively address discrepancies in reported melting points or spectral data across studies?

Discrepancies often arise from polymorphism or residual solvents. Methodological solutions include:

- Differential Scanning Calorimetry (DSC) to identify enantiotropic transitions.

- High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to verify molecular integrity.

- Dynamic vapor sorption (DVS) to assess hygroscopicity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.